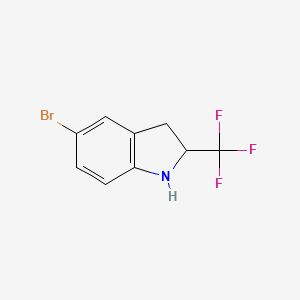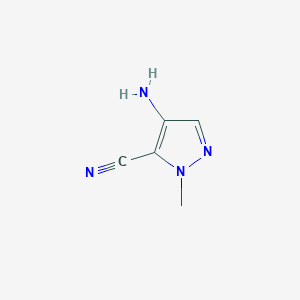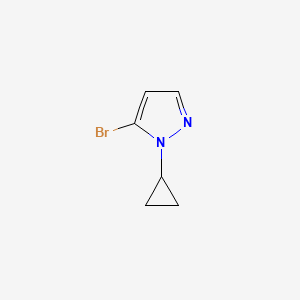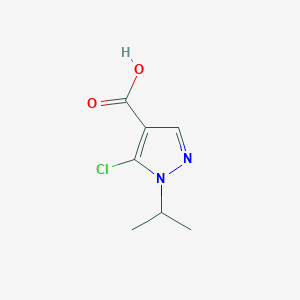
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a chlorine atom attached at the 5th position, a propan-2-yl (isopropyl) group at the 1st position, and a carboxylic acid group at the 4th position .Aplicaciones Científicas De Investigación
-
Synthesis of Zolazepam
- Field : Pharmaceutical Chemistry
- Application : The compound is used as a key intermediate in the synthesis of Zolazepam, a tranquilizer used for wild animals .
- Method : The synthesis involves the chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which is prepared by acylation of 1,3-dimethyl-5-pyrazolone .
- Results : The synthesis of the key intermediate was reconsidered, with different aspects of each step (reaction conditions, side products, and workup procedure) considered and the products and side products characterized via 1H NMR, 13C NMR, and GC-MS techniques .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : A compound similar to the one you mentioned, (5-(3-(5-Chloro-1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone, has been synthesized and screened for its in vitro antimicrobial activity .
- Method : The compound was synthesized and then evaluated for its antimicrobial potential against various bacterial and fungal strains .
- Results : Some of the synthesized compounds were found to be active against all the tested bacterial and fungal strains .
- Catalytic Protodeboronation
- Field : Organic Chemistry
- Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters .
- Method : The process involves the use of a catalyst to facilitate the removal of a boron group from the ester .
- Results : The results of the study are not specified in the source .
- Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
- Method : The process involves the use of a catalyst to facilitate the removal of a boron group from the ester .
- Results : The results of the study are not specified in the source .
Propiedades
IUPAC Name |
5-chloro-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACMCPCGJMFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



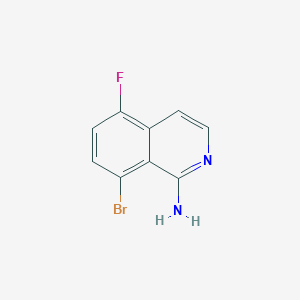
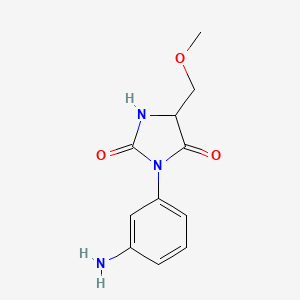
![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)
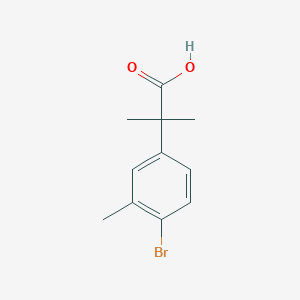
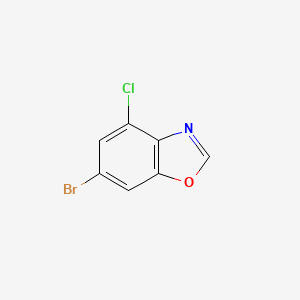
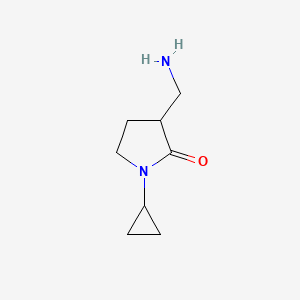
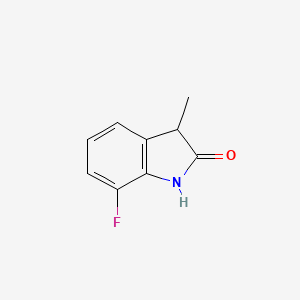
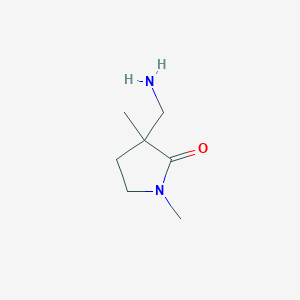
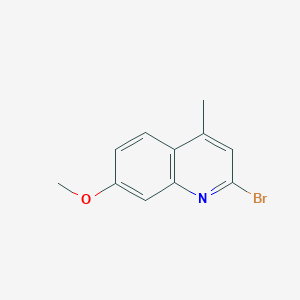
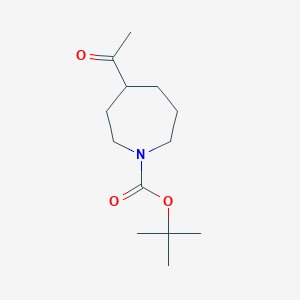
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)
